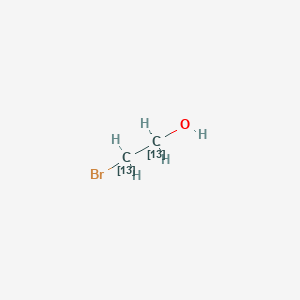

2-Bromo(1,2-13C2)ethanol

Descripción general

Descripción

2-Bromo(1,2-13C2)ethanol is a chemical compound with the molecular formula C2H5BrO. It is a brominated ethanol derivative where the carbon atoms are labeled with the radioactive isotope 13C. This compound is used in various scientific experiments, particularly those requiring carbon labeling .

Métodos De Preparación

The synthesis of 2-Bromo(1,2-13C2)ethanol involves several stages. One common method starts with 2-benzyloxyacetic acid, which undergoes a series of reactions to introduce the bromine and 13C labels. The reaction conditions typically involve the use of brominating agents and specific catalysts to ensure the incorporation of the 13C isotope.

Análisis De Reacciones Químicas

2-Bromo(1,2-13C2)ethanol undergoes various chemical reactions, including:

Substitution Reactions: It can be transformed into alkoxy or hydroxyl end-groups when reacted with silver cationic agents.

Elimination Reactions: The compound can undergo elimination to form unsaturated molecules.

Aplicaciones Científicas De Investigación

2-Bromo(1,2-13C2)ethanol is used in various scientific research applications, including:

Mecanismo De Acción

The mechanism of action of 2-Bromo(1,2-13C2)ethanol involves its interaction with molecular targets through its bromine and hydroxyl groups. These functional groups allow the compound to participate in various chemical reactions, facilitating the incorporation of the 13C label into different molecular structures .

Comparación Con Compuestos Similares

2-Bromo(1,2-13C2)ethanol can be compared with other brominated ethanol derivatives and carbon-labeled compounds:

2-Bromoethanol: Similar in structure but lacks the 13C labeling, making it less useful for specific tracing studies.

Ethylene-13C2 bromohydrin: Another name for this compound, highlighting its use in carbon labeling.

Acetyl bromide-13C2: A different brominated compound with 13C labeling, used in various synthetic applications.

These comparisons highlight the uniqueness of this compound in its dual functionality of bromination and carbon labeling, making it a valuable tool in scientific research.

Actividad Biológica

2-Bromo(1,2-13C2)ethanol is a labeled compound used extensively in biochemical research, particularly in studies related to ethanol metabolism. This compound serves as a tracer in metabolic pathways, allowing researchers to investigate the dynamics of ethanol processing in biological systems. The incorporation of stable isotopes like enables precise tracking of metabolic transformations and interactions within organisms.

- Molecular Formula : C₂H₅BrO

- CAS Number : 70753-79-6

- Molecular Weight : 137.02 g/mol

The biological activity of this compound primarily involves its role in modulating neurotransmitter systems. Studies indicate that it interacts with several key molecular targets:

- GABA Receptors : Modulation of GABAergic activity, which can influence inhibitory neurotransmission.

- NMDA Receptors : Involvement in excitatory neurotransmission, impacting synaptic plasticity and memory.

- Serotonin Receptors : Potential effects on mood regulation and anxiety responses.

These interactions suggest that this compound may play a role in neuropharmacological studies, particularly concerning the effects of alcohol on the central nervous system .

Metabolic Tracing

One of the primary applications of this compound is in metabolic studies. It is utilized to trace ethanol metabolism pathways in various organisms. The stable isotope labeling allows for detailed analysis using techniques such as nuclear magnetic resonance (NMR) spectroscopy to monitor metabolic fluxes .

Pharmacokinetics

In pharmacokinetic studies, this compound assists in understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of ethanol and its derivatives. This is crucial for developing therapeutic strategies and understanding the effects of alcohol consumption on health .

Case Studies and Research Findings

Several studies have highlighted the significance of this compound in various research contexts:

Case Study 1: Ethanol Metabolism in Humans

A study involving human subjects administered with this compound demonstrated its efficacy in tracing ethanol metabolism. The results indicated that the compound effectively labeled metabolic intermediates, providing insights into how ethanol is processed by the liver and other tissues .

Case Study 2: Neuropharmacological Effects

Research examining the neuropharmacological impacts of ethanol used this compound to explore its effects on neurotransmitter systems. The findings suggested alterations in GABA and NMDA receptor activity following administration, correlating with behavioral changes observed in test subjects .

Data Table: Summary of Biological Activities

Propiedades

IUPAC Name |

2-bromo(1,2-13C2)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5BrO/c3-1-2-4/h4H,1-2H2/i1+1,2+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLCZOVUSADOIV-ZDOIIHCHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10493929 | |

| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

126.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84508-51-0 | |

| Record name | 2-Bromo(~13~C_2_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10493929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromoethanol-13C2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.